(2S)-2-Methylpiperazine hydrochloride is a chemical compound characterized by its piperazine ring structure, which is substituted with a methyl group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and organic synthesis. The compound's molecular formula is , with a molecular weight of approximately 136.62 g/mol. Its structure features two nitrogen atoms in the piperazine ring, contributing to its basic properties and reactivity.
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry .
Research indicates that (2S)-2-Methylpiperazine hydrochloride exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for studies involving enzyme inhibition and receptor binding, especially in relation to central nervous system targets. The compound's interaction with biological systems is primarily attributed to its ability to form hydrogen bonds and engage in ionic interactions due to the presence of nitrogen atoms .
The synthesis of (2S)-2-Methylpiperazine hydrochloride typically involves several steps:
These methods provide a reliable pathway for producing (2S)-2-Methylpiperazine hydrochloride in laboratory settings .
(2S)-2-Methylpiperazine hydrochloride has several applications:
Studies on (2S)-2-Methylpiperazine hydrochloride have focused on its interactions with various biological targets. Its ability to act as a ligand makes it relevant in pharmacological research, particularly for compounds affecting neurotransmitter systems. Interaction studies often involve assessing binding affinities and inhibition constants against specific receptors, providing insights into its potential therapeutic uses .
Several compounds share structural similarities with (2S)-2-Methylpiperazine hydrochloride, each possessing unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S)-1-Methanesulfonyl-2-methylpiperazine | Contains a methanesulfonyl group | Enhanced solubility and reactivity |
| N-Methylpiperazine | Lacks the methanesulfonyl group | Simpler structure; less functional diversity |
| 2-Methylpiperazine | Similar piperazine structure | No hydrochloride salt; different solubility properties |
| Methanesulfonyl chloride | Used as a reagent for introducing methanesulfonyl groups | Serves as a precursor rather than a final product |
(2S)-2-Methylpiperazine hydrochloride is unique due to its combination of a piperazine ring with both a methyl group and the hydrochloride salt form, enhancing its solubility and reactivity compared to similar compounds .
The evolution of stereoselective piperazine synthesis has transitioned from classical resolution techniques to advanced catalytic asymmetric methods. Early approaches relied on diastereomeric salt formation using chiral acids, such as tartaric or camphorsulfonic acid, to separate enantiomers. For example, the hydrogenation of 1-benzyl-3-methylpiperazine over palladium-on-carbon catalysts enabled the production of racemic 2-methylpiperazine, which required subsequent resolution. However, these methods suffered from low yields and scalability issues.
A breakthrough emerged with the development of asymmetric lithiation-trapping strategies for N-Boc piperazines. Firth et al. demonstrated that treating N-Boc-α-methylbenzylpiperazine with s-BuLi and (−)-sparteine achieved enantioselectivities exceeding 90% ee, enabling direct access to (2S)-2-methylpiperazine precursors. This method circumvented the need for post-synthesis resolution by leveraging chiral ligands to control stereochemistry at the α-carbon.
Salification remains a cornerstone for isolating (2S)-2-methylpiperazine hydrochloride. A patented route (EP1640364) describes the hydrogenolysis of 1-benzyl-3-methylpiperazine in aqueous media using 5% Pd/C at 40°C, yielding 2-methylpiperazine with >99% purity after acidification with HCl. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 1.0 g Pd/C per 9.5 g substrate | Minimizes debenzylation side reactions |
| Reaction temperature | 40°C | Prevents racemization |
| Acidification agent | Concentrated HCl | Ensures stoichiometric salt formation |
This method’s success hinges on the gentle hydrolysis of intermediates, as demonstrated in KRAS inhibitor syntheses where potassium carbonate in methanol preserved stereochemical integrity during ester cleavage.
Chromatographic and kinetic resolutions complement salification. Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic 2-methylpiperazine hydrochlorides with >99% enantiomeric excess (ee). Additionally, enzymatic resolutions using lipases or esterases have been explored, though their industrial adoption remains limited due to substrate specificity constraints.
A novel “diamine switch” strategy enhances enantioselectivity by modulating the distal N-substituent in lithiated intermediates. For instance, replacing N-Boc with sterically hindered N-alkyl groups (e.g., N-neopentyl) suppresses ring fragmentation, improving ee from 76% to >99% after crystallization.
Modern catalytic methods prioritize atom economy and stereocontrol. The palladium-catalyzed Buchwald–Hartwig amination couples aryl halides with piperazines, enabling the construction of complex scaffolds while preserving chirality. For example, coupling N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate achieved 85% yield with no racemization.
Chiral phase-transfer catalysis (PTC) has also gained traction. Using cinchona alkaloid-derived catalysts, aza-Michael cyclizations of piperazine ketones afford (2S)-configured products with 76% ee, upgradable to >99% via tartrate salt crystallization.
Final hydrochloride salt formation requires precise stoichiometry and solvent selection. Acidifying 2-methylpiperazine with gaseous HCl in ethanol yields crystalline (2S)-2-methylpiperazine hydrochloride with minimal hygroscopicity. Critical purification steps include:
Recent advances in flow chemistry enable continuous hydrochloride salt production, reducing processing times by 60% compared to batch methods.
The crystallographic analysis of (2S)-2-methylpiperazine hydrochloride reveals fundamental structural characteristics that define its three-dimensional molecular architecture [7]. X-ray diffraction studies demonstrate that the compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, indicating a chiral crystalline environment that preserves the stereochemical integrity of the (2S)-enantiomer [7]. The unit cell parameters exhibit dimensions of a = 7.719(1) Å, b = 10.8997(16) Å, and c = 16.302(3) Å, with a unit cell volume of 1371.6(3) ų and Z = 4 formula units per unit cell [7].
Structural refinement using Mo Kα radiation at 293 K yielded an R-factor of 0.031, indicating high-quality crystallographic data with excellent agreement between observed and calculated structure factors [7]. The asymmetric unit contains one (2S)-2-methylpiperazine dication and associated chloride anions, with the bismuth coordination environment forming distorted octahedral geometry through six chloride ligands [7]. Bond distances within the bismuth chloride framework range from 2.561(2) to 2.875(2) Å, with bridging chloride ions creating extended polymeric chain structures along the crystallographic a-axis [7] [39].
The molecular geometry of the (2S)-2-methylpiperazine cation exhibits characteristic piperazine ring parameters with carbon-nitrogen bond lengths ranging from 1.45 to 1.50 Å and carbon-carbon distances of 1.51 to 1.54 Å [39]. These values align closely with theoretical predictions for saturated heterocyclic systems and confirm the integrity of the six-membered ring structure [39]. The methyl substituent at the C-2 position adopts a pseudoequatorial orientation, minimizing steric interactions within the ring framework [7].
Table 1: Crystallographic Data for (2S)-2-Methylpiperazine Hydrochloride Complexes
| Parameter | (2S)-2-Methylpiperazine BiCl₅ | (2R)-2-Methylpiperazine CuCl₄ | (2R)-2-Methylpiperazine FeCl₄ |
|---|---|---|---|
| Unit Cell Dimensions a (Å) | 7.719(1) | 6.0169(12) | 8.6013(17) |
| Unit Cell Dimensions b (Å) | 10.8997(16) | 12.985(3) | 6.4495(13) |
| Unit Cell Dimensions c (Å) | 16.302(3) | 14.644(3) | 12.024(2) |
| β (degrees) | 90 | 90 | 101.64(3) |
| Temperature (K) | 293 | 293 | 291 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |
| R-factor | 0.031 | N/A | 0.023 |
The piperazine ring system in (2S)-2-methylpiperazine hydrochloride adopts a chair conformation, representing the thermodynamically most stable arrangement for six-membered saturated heterocycles [7] [10]. This conformational preference arises from the minimization of torsional strain and the optimization of bond angles around the tetrahedral nitrogen and carbon centers [10]. Nuclear magnetic resonance spectroscopy reveals that the chair conformation predominates in both solid-state and solution phases, with ring inversion barriers significantly higher than those observed in cyclohexane derivatives [11].
Dynamic nuclear magnetic resonance studies indicate that the energy barrier for chair-to-chair interconversion in methylpiperazine systems ranges from 55 to 80 kilojoules per mole, substantially elevated compared to simple cyclohexane analogs [11]. This increased barrier reflects the influence of nitrogen lone pair electrons and their stereoelectronic interactions with adjacent carbon-hydrogen bonds [11]. The presence of the methyl substituent at the C-2 position further stabilizes the chair conformation by adopting a pseudoequatorial orientation, thereby avoiding unfavorable 1,3-diaxial interactions [10].
Conformational analysis using temperature-dependent nuclear magnetic resonance spectroscopy demonstrates two distinct coalescence temperatures corresponding to different dynamic processes [11]. The higher-energy barrier corresponds to amide bond rotation in derivatized systems, while the lower barrier relates to piperazine ring inversion [11]. These findings establish that the (2S)-2-methylpiperazine framework maintains conformational rigidity under physiological conditions, with implications for molecular recognition and binding interactions [12].
The chair conformation of the piperazine ring positions the nitrogen lone pairs in pseudoaxial orientations, facilitating specific hydrogen bonding patterns and coordination geometries [10]. This spatial arrangement influences the compound's ability to participate in supramolecular assembly and crystal packing interactions [10]. Computational modeling confirms that alternative conformations, including boat and twist-boat forms, represent significantly higher energy states, with energy differences exceeding 20 kilojoules per mole [13].
The solid-state structure of (2S)-2-methylpiperazine hydrochloride is characterized by extensive three-dimensional hydrogen bonding networks that stabilize the crystalline framework [7] [19]. The protonated nitrogen atoms of the piperazine ring serve as hydrogen bond donors, forming multiple interactions with chloride anions throughout the crystal lattice [19]. These nitrogen-hydrogen···chloride interactions exhibit bond distances ranging from 2.25 to 2.61 Å, with donor-acceptor angles between 124° and 171°, indicating strong to moderate hydrogen bonding strength [39].
The hydrogen bonding geometry reveals a complex network where each chloride anion accepts multiple hydrogen bonds from surrounding methylpiperazine cations [19]. Specifically, the N1-H6A···Cl1 interaction displays a donor-acceptor distance of 3.262 Å with a nearly linear geometry of 171°, representing an optimal hydrogen bonding arrangement [39]. Additional interactions include N1-H6B···Cl2 (3.255 Å, 137°) and N2-H7B···Cl1 (3.184 Å, 161°), creating a comprehensive hydrogen bonding matrix [39].
The hydrogen bonding patterns extend beyond simple nitrogen-hydrogen···chloride interactions to include weaker carbon-hydrogen···chloride contacts that contribute to overall crystal stability [18]. These secondary interactions, while individually weaker than primary hydrogen bonds, collectively enhance the structural integrity of the crystalline assembly [18]. The three-dimensional network created by these interactions results in a robust crystal structure with elevated melting points exceeding 200°C for hydrochloride salt forms [19].
Hirshfeld surface analysis demonstrates that hydrogen bonding interactions constitute the dominant intermolecular forces in the crystal structure, accounting for approximately 68.4% of all surface contacts [3]. The remaining interactions include hydrogen-hydrogen contacts (27.4%) and weaker dispersion forces [3]. This distribution emphasizes the critical role of hydrogen bonding in determining crystal packing and physical properties of the compound [3].
Table 2: Hydrogen Bonding Parameters in (2S)-2-Methylpiperazine Hydrochloride
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1-H6A···Cl1 | 0.97 | 2.30 | 3.262 | 171 |
| N1-H6B···Cl2 | 0.97 | 2.48 | 3.255 | 137 |
| N1-H6B···Cl3 | 0.97 | 2.61 | 3.244 | 124 |
| N2-H7A···Cl4 | 0.97 | 2.33 | 3.242 | 156 |
| N2-H7B···Cl1 | 0.97 | 2.25 | 3.184 | 161 |
The introduction of a methyl group at the C-2 position of the piperazine ring system generates significant stereoelectronic effects that influence both molecular geometry and chemical reactivity [23] [25]. The methyl substituent acts as an electron-donating group through inductive effects, increasing electron density within the piperazine ring and enhancing the basicity of the nitrogen atoms [24]. This electronic modulation results in altered protonation equilibria, with methylpiperazine derivatives exhibiting modified pKa values compared to the unsubstituted parent compound [24].
Stereoelectronic analysis reveals that the methyl group preferentially adopts a pseudoequatorial orientation to minimize steric interactions while maximizing favorable hyperconjugative effects [25]. The carbon-hydrogen bonds of the methyl group engage in stabilizing interactions with the adjacent nitrogen lone pairs through sigma-to-sigma-star orbital overlap [13]. These hyperconjugative interactions contribute approximately 3-5 kilojoules per mole to the overall molecular stability [13].
The methyl substitution pattern influences conformational preferences through both steric and electronic mechanisms [25]. While steric effects favor equatorial positioning to avoid 1,3-diaxial interactions, electronic effects further stabilize this arrangement through optimized orbital overlap [25]. Computational analysis using natural bond orbital theory demonstrates that the strongest hyperconjugative interaction involves the nitrogen lone pair and the antiperiplanar carbon-hydrogen bond of the methyl group [13].
The stereoelectronic properties of the methyl substituent extend to influence the compound's coordination chemistry and molecular recognition capabilities . The increased electron density at nitrogen centers enhances metal binding affinity and modifies hydrogen bonding strength . These effects manifest in altered crystal packing patterns and modified physical properties compared to unsubstituted piperazine derivatives .
Quantum chemical calculations reveal that methyl substitution induces subtle changes in bond lengths and angles throughout the piperazine ring system [25]. The carbon-nitrogen bonds adjacent to the methylated carbon exhibit slight elongation (approximately 0.01-0.02 Å), reflecting the electronic influence of the methyl group [25]. These structural perturbations, while small, contribute to the distinctive properties of the (2S)-enantiomer [25].
The comparative analysis between (2S)- and (2R)-2-methylpiperazine configurations reveals fundamental differences in crystallographic properties, optical activity, and molecular packing arrangements [30]. The (2R)-enantiomer crystallizes in the same orthorhombic space group P2₁2₁2₁ but with distinctly different unit cell parameters: a = 6.0169(12) Å, b = 12.985(3) Å, c = 14.644(3) Å, and volume = 1144.1(4) ų [1]. These dimensional differences reflect the influence of absolute configuration on crystal packing efficiency and intermolecular interactions [1].
Optical rotation measurements provide definitive evidence for the enantiomeric relationship between the two forms [30] [36]. The (2S)-enantiomer exhibits a positive rotation of [α]₂₀/D = +6.8° (c=1, ethanol), while the (2R)-enantiomer displays an equal but opposite rotation of [α]₂₀/D = -6.8° (c=1, toluene) [30] [36]. These values confirm the enantiomeric purity and provide a reliable method for absolute configuration determination [30].
Melting point data reveal significant differences between the enantiomers, with (2S)-2-methylpiperazine melting at 86-93°C compared to 61-63°C for the (2R)-form [35] [2]. This disparity suggests distinct crystal packing arrangements and intermolecular interaction strengths between the enantiomeric forms [35]. The higher melting point of the (2S)-enantiomer indicates stronger crystal lattice energy and more efficient molecular packing [35].
Comparative crystallographic analysis demonstrates that both enantiomers adopt similar chair conformations for the piperazine ring, with the methyl substituent maintaining pseudoequatorial orientation [1] [7]. However, the absolute spatial arrangement of atoms differs according to the Cahn-Ingold-Prelog priority rules, creating mirror-image molecular geometries [28] [31]. These structural differences manifest in distinct crystal packing patterns and hydrogen bonding networks [1] [7].
The coordination chemistry of the two enantiomers shows remarkable similarities in terms of bond lengths and angles, but differs in the specific spatial arrangements of ligands around metal centers [1] [43]. For example, both (2S)- and (2R)-forms coordinate to metal chloride complexes with similar bond distances (Bi-Cl: 2.56-2.88 Å), but the resulting coordination geometries are non-superimposable [1] [43]. These differences have implications for enantioselective synthesis and chiral recognition processes .
Table 3: Comparative Properties of (2S)- and (2R)-2-Methylpiperazine
| Property | (2S)-Enantiomer | (2R)-Enantiomer |
|---|---|---|
| Molecular Weight (g/mol) | 100.162 | 100.165 |
| Melting Point (°C) | 86-93 | 61-63 |
| Optical Rotation [α]₂₀/D | +6.8° (ethanol) | -6.8° (toluene) |
| Unit Cell Volume (ų) | 1371.6(3) | 1144.1(4) |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Crystal System | Orthorhombic | Orthorhombic |
The thermodynamic characterization of (2S)-2-methylpiperazine hydrochloride reveals distinct physicochemical properties that influence its handling, storage, and application potential. The free base form exhibits a melting point range of 86-91°C under standard atmospheric conditions [1] [2] [3], demonstrating thermal stability at ambient temperatures while remaining accessible for processing at moderate elevated temperatures.
The boiling point of the free base compound is established at 153.2±8.0°C at 760 mmHg [1] [2], indicating relatively low volatility under standard conditions. This property is particularly significant for handling and storage considerations, as it suggests minimal vapor loss under normal operational conditions. The density of the free base form is recorded as 0.8±0.1 g/cm³ at 20°C [1] [2], which is characteristic of organic nitrogen-containing heterocycles and facilitates accurate volumetric measurements in analytical and preparative applications.
Phase behavior analysis indicates that the compound maintains solid-state integrity across a wide temperature range below its melting point. The flash point of 45.1±10.2°C [1] [2] necessitates careful handling protocols due to flammability concerns, particularly in processing environments where ignition sources may be present. Vapor pressure measurements of 3.4±0.3 mmHg at 25°C [1] [2] confirm the low volatility characteristics, supporting safe handling procedures under controlled conditions.
The hydrochloride salt form exhibits enhanced thermal stability characteristics compared to the free base, with the molecular weight increasing from 100.16 g/mol for the free base to 136.62 g/mol for the monohydrochloride salt. The dihydrochloride form possesses a molecular weight of 173.084 g/mol [4], reflecting the potential for multiple protonation states depending on solution conditions and pH.
Table 1: Thermodynamic Properties of (2S)-2-Methylpiperazine and its Hydrochloride Salt
| Property | Value | Temperature/Pressure Conditions | Citation |
|---|---|---|---|
| Melting Point | 86-91°C | Standard conditions | [1] [2] [3] |
| Boiling Point (free base) | 153.2±8.0°C at 760 mmHg | 760 mmHg | [1] [2] |
| Density (free base) | 0.8±0.1 g/cm³ | 20°C | [1] [2] |
| Flash Point (free base) | 45.1±10.2°C | Standard conditions | [1] [2] |
| Vapor Pressure (free base) | 3.4±0.3 mmHg at 25°C | 25°C | [1] [2] |
| Refractive Index (free base) | 1.418 | Estimated | [1] [2] |
| Molecular Weight (free base) | 100.16 g/mol | N/A | [1] [2] |
| Molecular Weight (hydrochloride) | 136.62 g/mol | N/A | Calculated |
| Exact Mass (free base) | 100.100044 g/mol | N/A | [1] [2] |
| Exact Mass (dihydrochloride) | 172.053406 g/mol | N/A | [4] |
The solubility profile of (2S)-2-methylpiperazine hydrochloride demonstrates remarkable versatility across multiple solvent systems, reflecting its potential utility in diverse formulation and analytical applications. The free base form exhibits exceptional water solubility, with reported values of 78 g/100 mL at 25°C [5] [6] and an alternative measurement of 435 g/L at the same temperature [6]. This high aqueous solubility facilitates easy handling in aqueous systems and supports various analytical methodologies.
The hydrochloride salt form demonstrates enhanced solubility characteristics in organic solvents compared to the free base. Ethanol solutions readily dissolve the hydrochloride salt [7], providing excellent compatibility with alcoholic formulations. Dimethyl sulfoxide and dimethyl formamide both exhibit high solubility for the hydrochloride salt [7], making these solvents suitable for analytical applications requiring complete dissolution.
Phosphate-buffered saline at pH 7.2 demonstrates moderate solubility of approximately 10 mg/mL for related piperazine hydrochloride compounds [7], suggesting physiological compatibility for biological applications. The general solubility in organic solvents remains favorable [3] [8], supporting diverse formulation strategies and analytical methodologies.
Table 2: Solubility Characteristics in Various Solvent Systems
| Solvent System | Solubility (mg/mL or g/100mL) | Temperature | Notes | Citation |
|---|---|---|---|---|
| Water | 78 g/100 mL | 25°C | Free base form | [5] [6] |
| Water (alternative source) | 435 g/L | 25°C | Free base form | [6] |
| Ethanol | High solubility | Room temperature | Hydrochloride salt | [7] |
| DMSO | High solubility | Room temperature | Hydrochloride salt | [7] |
| Dimethyl formamide | High solubility | Room temperature | Hydrochloride salt | [7] |
| PBS pH 7.2 | Approximately 10 mg/mL | Room temperature | Similar compound reference | [7] |
| Organic solvents (general) | Soluble | Room temperature | General solubility | [3] [8] |
The acid-base behavior of (2S)-2-methylpiperazine reflects the presence of two nitrogen atoms capable of protonation, resulting in a dibasic compound with distinct dissociation constants. Experimental determination of pKa values reveals a first dissociation constant (pKa1) of 5.62 and a second dissociation constant (pKa2) of 9.60, both measured at 25°C [6] [9]. These values indicate that the compound exists predominantly in different protonation states depending on solution pH.
The lower pKa1 value of 5.62 corresponds to the protonation of the more basic nitrogen atom, while the higher pKa2 value of 9.60 represents the second protonation event. This distribution suggests that at physiological pH (approximately 7.4), the compound exists primarily as a monoprotonated species, with significant populations of both neutral and diprotonated forms depending on specific conditions.
Computational predictions using advanced molecular modeling techniques yield a pKa value of 9.31±0.40 [10], which correlates well with the experimentally determined pKa2 value. The pH of a 50 g/L aqueous solution measures 11-12 [6], confirming the basic nature of the compound and its ability to significantly alter solution pH.
The protonation behavior follows established patterns for piperazine derivatives [11] [12], where the presence of the methyl substituent at the 2-position influences the electronic environment around both nitrogen atoms. This structural modification affects the basicity compared to unsubstituted piperazine, resulting in the observed pKa values.
Table 3: Acid-Base Behavior and pKa Values
| Parameter | Value | Temperature | Method | Citation |
|---|---|---|---|---|
| pKa1 | 5.62 | 25°C | Experimental | [6] [9] |
| pKa2 | 9.60 | 25°C | Experimental | [6] [9] |
| pKa (predicted) | 9.31±0.40 | Predicted | Computational prediction | [10] |
| pH (50 g/L solution) | 11-12 | 25°C | pH measurement | [6] |
| Protonation behavior | Dibasic compound | N/A | Literature analysis | [11] [12] |
Thermal degradation of (2S)-2-methylpiperazine follows well-established kinetic patterns observed in related piperazine derivatives, with degradation proceeding through nucleophilic substitution mechanisms. Kinetic analysis of the parent piperazine compound reveals first-order degradation kinetics with a rate constant of 6.12 × 10⁻⁹ s⁻¹ at 150°C under loaded conditions [15] [16]. The activation energy for thermal degradation is determined to be 183.5 kJ/mol [15] [16], indicating substantial energy barriers for thermal decomposition processes.
Comparative stability studies demonstrate that methyl substitution at the 2-position increases the degradation rate relative to unsubstituted piperazine [17] [18]. Both 1-methylpiperazine and 2-methylpiperazine degrade faster than the parent piperazine compound at 150°C, with the methyl group introducing structural perturbations that facilitate ring-opening reactions.
The primary degradation pathway involves SN2 substitution reactions initiated by nucleophilic attack of piperazine at the α-carbon adjacent to a protonated amino function [15] [16] [19]. This mechanism results in ring-opening to form linear intermediates, which subsequently undergo further transformations to yield various degradation products.
Major degradation products include N-formylpiperazine, N-(2-aminoethyl)piperazine, ammonium ions, and ethylenediamine [15] [20] [21] [16]. These compounds account for 57% of nitrogen lost and 45% of carbon lost during thermal degradation processes [15] [16], demonstrating substantial mass balance closure in degradation studies.
Table 5: Thermal Degradation Kinetic Parameters
| Parameter | Value | Conditions | Citation |
|---|---|---|---|
| First-Order Rate Constant (k₁) | 6.12 × 10⁻⁹ s⁻¹ | 8 M PZ, 0.3 mol CO₂/mol alkalinity, 150°C | [15] [16] |
| Activation Energy (Ea) | 183.5 kJ/mol | Based on temperature dependence study | [15] [16] |
| Temperature Range | 135-175°C | Thermal stability screening | [15] [16] |
| Order of Reaction | First order | Confirmed at multiple temperatures | [15] [16] [22] |
| Rate Law | Rate = k₁[PZ] | First-order in piperazine concentration | [15] [16] |
| Pre-exponential Factor (A) | 2.75 × 10¹⁴ s⁻¹ | Temperature-dependent | Calculated |
| Degradation Half-life at 150°C | 3.58 × 10⁶ s (≈41 days) | Calculated from k₁ value | Calculated |
| Degradation Mechanism Type | SN2 substitution reactions | Ring-opening mechanism | [15] [16] [19] |
The degradation mechanism proceeds through formation of 1-[2-[(2-aminoethyl)amino]ethyl]piperazine as an initial intermediate [15] [16] [19], which then undergoes further reaction to produce the observed final products. Carbon dioxide, when present, participates in the degradation process through reduction to formate and formyl compounds, although it is not required for the fundamental degradation reactions to proceed [15] [20] [16].
Table 6: Thermal Degradation Products and Formation Pathways
| Degradation Product | Formation Pathway | Relative Abundance | Mass Balance Recovery | Citation |
|---|---|---|---|---|
| N-formylpiperazine (FPZ) | CO₂ reduction and formyl transfer | Major product | 57% of N lost (with NH₄⁺ and AEP) | [15] [20] [21] [16] |
| N-(2-aminoethyl)piperazine (AEP) | Ring-opening SN2 substitution | Major product | 57% of N lost (with NH₄⁺ and FPZ) | [15] [20] [21] [16] [19] |
| Ammonium ion (NH₄⁺) | Amine deprotonation and hydrolysis | Major product | 57% of N lost (with FPZ and AEP) | [15] [20] [16] |
| Ethylenediamine (EDA) | Complete ring degradation | Moderate | 45% of C lost | [15] [20] [21] [16] |
| 2-imidazolidone | Cyclization of degradation intermediates | Minor product | Not quantified in mass balance | [15] [20] [16] |
| Formic acid (HCOOH) | CO₂ reduction pathway | Major product | 45% of C lost | [15] [20] [21] [16] |